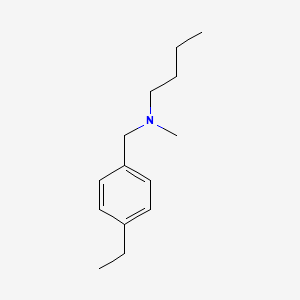![molecular formula C22H26O2Si B14229491 tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane CAS No. 826994-85-8](/img/structure/B14229491.png)
tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane is a complex organic compound with the molecular formula C22H26O2Si. This compound is characterized by the presence of a tert-butyl group, an ethynyloxirane moiety, and a diphenylsilane group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and materials science.
Métodos De Preparación
The synthesis of tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane involves several steps. One common method starts with the preparation of the ethynyloxirane intermediate, which is then reacted with diphenylsilane derivatives under specific conditions. The reaction typically requires the use of catalysts and controlled temperatures to ensure high yield and selectivity .
Industrial production methods often involve the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to improved product quality and reduced waste.
Análisis De Reacciones Químicas
tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyloxirane moiety can lead to the formation of epoxides, while reduction can yield alcohols. Substitution reactions can introduce different functional groups into the molecule, further diversifying its chemical properties .
Aplicaciones Científicas De Investigación
tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules.
In biology and medicine, this compound is studied for its potential use in drug development and delivery systems. Its ability to undergo specific chemical reactions makes it a candidate for modifying biologically active molecules, enhancing their stability and efficacy .
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and adhesives .
Mecanismo De Acción
The mechanism of action of tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane involves its interaction with specific molecular targets and pathways. The ethynyloxirane moiety can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .
These interactions can result in the modification of proteins, nucleic acids, and other cellular components, potentially altering their function and activity. The diphenylsilane group provides additional stability and can influence the compound’s overall reactivity and selectivity .
Comparación Con Compuestos Similares
tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane can be compared with other similar compounds, such as tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate . While both compounds contain tert-butyl and silyl groups, their structures and reactivity differ significantly.
The unique combination of the ethynyloxirane and diphenylsilane groups in this compound provides distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
826994-85-8 |
|---|---|
Fórmula molecular |
C22H26O2Si |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
tert-butyl-[2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy]-diphenylsilane |
InChI |
InChI=1S/C22H26O2Si/c1-5-20-21(24-20)16-17-23-25(22(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h1,6-15,20-21H,16-17H2,2-4H3/t20-,21-/m0/s1 |
Clave InChI |
DKSAXDFAETWKHE-SFTDATJTSA-N |
SMILES isomérico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC[C@H]3[C@@H](O3)C#C |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC3C(O3)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14229426.png)
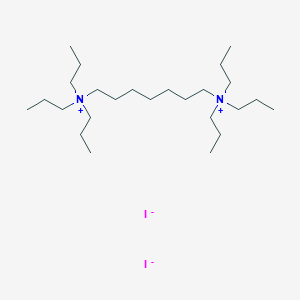
![Acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate](/img/structure/B14229435.png)
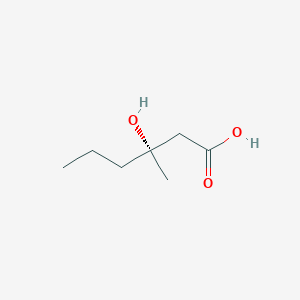
![Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester](/img/structure/B14229449.png)
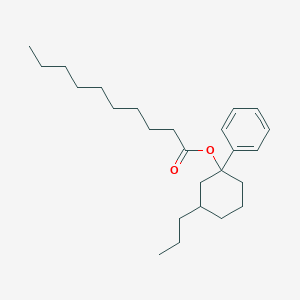

![4-Methoxy-1-[(R)-4-methylbenzene-1-sulfinyl]pent-3-en-2-one](/img/structure/B14229459.png)
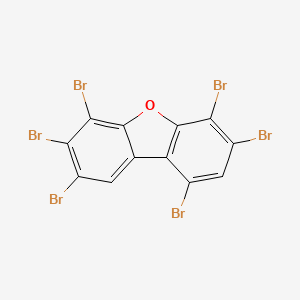

![Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-](/img/structure/B14229463.png)
![5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14229472.png)
